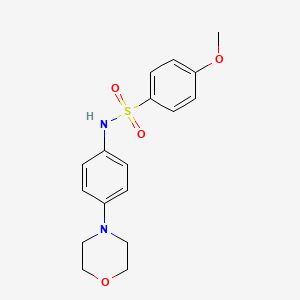

4-methoxy-N-(4-morpholinophenyl)benzenesulfonamide

Description

4-Methoxy-N-(4-morpholinophenyl)benzenesulfonamide (CAS: 832737-61-8) is a sulfonamide derivative characterized by a methoxy-substituted benzene ring linked to a sulfonamide group, which is further attached to a morpholine-substituted phenyl group. Its structural features, including the electron-donating methoxy group and the morpholine moiety, influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

4-methoxy-N-(4-morpholin-4-ylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-22-16-6-8-17(9-7-16)24(20,21)18-14-2-4-15(5-3-14)19-10-12-23-13-11-19/h2-9,18H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUNHUYTLCBANJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-morpholinophenyl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-(4-aminophenyl)morpholine . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-morpholinophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 4-hydroxy-N-(4-morpholinophenyl)benzenesulfonamide.

Reduction: Formation of 4-methoxy-N-(4-aminophenyl)benzenesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-N-(4-morpholinophenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-morpholinophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity . The morpholine ring may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Morpholine vs.

- Electron-Donating vs. Withdrawing Groups : The methoxy group (electron-donating) in the target compound contrasts with the electron-withdrawing fluorine in N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, which may alter reactivity and target binding .

- Aliphatic vs. Aromatic Substituents: Cyclohexenone (aliphatic) in 4-methoxy-N-(3-oxocyclohexyl)benzenesulfonamide reduces aromatic stacking interactions compared to morpholine-phenyl, affecting pharmacokinetics .

Crystallographic and Spectroscopic Data

- Crystal Structures: Analogs such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide crystallize in monoclinic systems, with hydrogen-bonding networks stabilizing the structure .

- Spectroscopic Characterization : HRMS and NMR data for analogs (e.g., 4-methoxy-N-(3-oxocyclohexyl)benzenesulfonamide) confirm structural integrity and purity, with ESI-MS peaks matching theoretical values .

Biological Activity

4-Methoxy-N-(4-morpholinophenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- CAS Number : 300375-27-3

This compound contains a benzenesulfonamide moiety, which is often associated with various pharmacological activities.

Target Interactions

The biological activity of this compound is hypothesized to involve interactions with specific cellular targets. Compounds with similar structures have been shown to affect several biochemical pathways, including:

- Antioxidant Activity : Potentially scavenging free radicals.

- Anti-inflammatory Effects : Inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : Exhibiting activity against various pathogens.

- Antitumor Activity : Inducing apoptosis in cancer cells and inhibiting tumor growth.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have demonstrated that related benzenesulfonamides can inhibit cellular proliferation and induce apoptosis in cancer cell lines.

| Compound | IC50 (μM) | Target |

|---|---|---|

| 4-Methoxy-N-(1-naphthyl)benzenesulfonamide | 1.35 | STAT3 |

| 4-Methoxy-N-(1-naphthyl)benzenesulfonamide | 0.83 | Tubulin |

These findings suggest that the compound may function as a dual-target inhibitor, disrupting both STAT3 signaling and tubulin polymerization, which are critical for cancer cell survival and proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. It has been shown to exhibit activity against a range of bacterial strains, indicating its potential as an antibacterial agent .

Case Studies

- Study on Anticancer Effects

-

Antimicrobial Efficacy

- Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited bacterial growth, suggesting its utility in treating infections caused by resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.